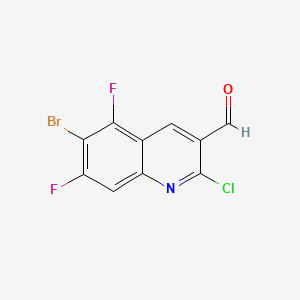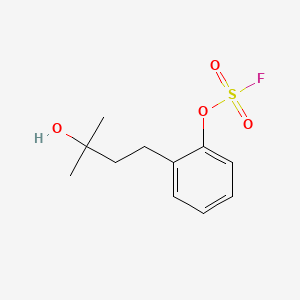
2-(3-Hydroxy-3-methylbutyl)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is known for its distinctive combination of a phenyl ring, a hydroxy-methylbutyl side chain, and a fluoranesulfonate group, which contribute to its diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate typically involves the reaction of 2-(3-hydroxy-3-methylbutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoranesulfonate group can be reduced to form a sulfonic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbutyl)phenyl fluoranesulfonate.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)phenyl sulfonic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-methylbutyl side chain and fluoranesulfonate group play crucial roles in its biological activity. The hydroxy group can form hydrogen bonds with target proteins, while the fluoranesulfonate group can interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate can be compared with other similar compounds such as:
2-(3-hydroxy-3-methylbutyl)phenol: Lacks the fluoranesulfonate group, resulting in different chemical and biological properties.
Phenyl fluoranesulfonate: Lacks the hydroxy-methylbutyl side chain, leading to reduced biological activity.
The unique combination of the hydroxy-methylbutyl side chain and the fluoranesulfonate group in 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate distinguishes it from these similar compounds, contributing to its diverse applications and potential biological activity.
Propiedades
Fórmula molecular |
C11H15FO4S |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-fluorosulfonyloxy-2-(3-hydroxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15FO4S/c1-11(2,13)8-7-9-5-3-4-6-10(9)16-17(12,14)15/h3-6,13H,7-8H2,1-2H3 |
Clave InChI |
LFPAQPGVCSHSNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=CC=C1OS(=O)(=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


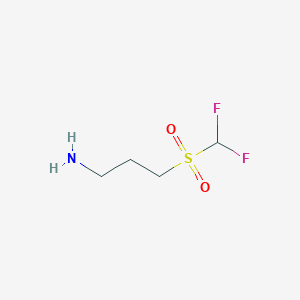
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
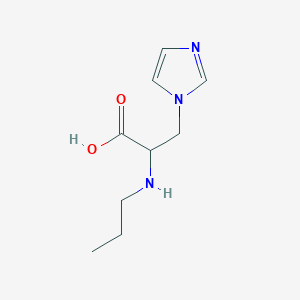
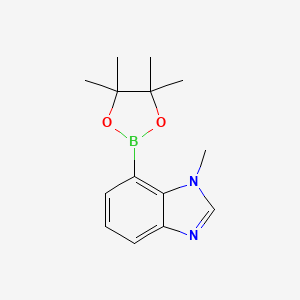
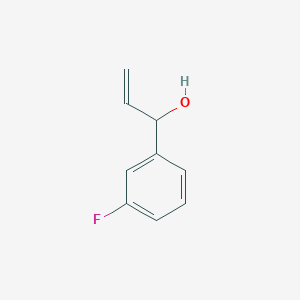
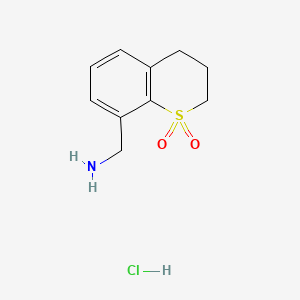
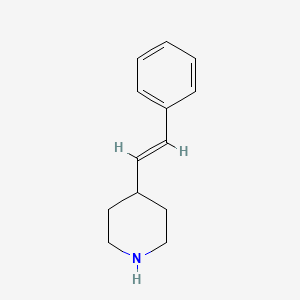
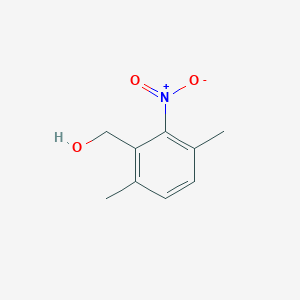
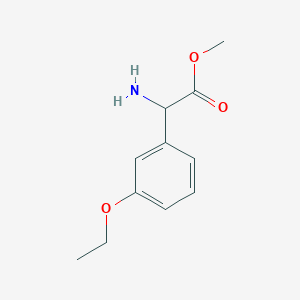
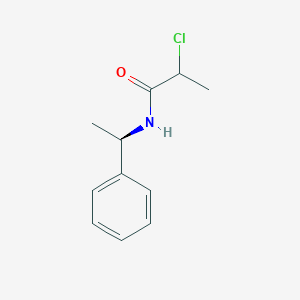

![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
